molecular formula C19H19N3OS2 B2818026 N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-09-9

N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2818026
M. Wt: 369.5
InChI Key: JVMKKICQBHUPTC-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as DT-13, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. DT-13 is a thiadiazole derivative that has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidative properties. In

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of novel N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, including compounds structurally related to N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has been a significant area of research. These compounds have been investigated for their potential anticancer activities, with specific derivatives showing promising cytotoxic activity against various cancer cell lines, including MCF-7 and A549. For example, compound 4y demonstrated notable cytotoxic activity, highlighting the therapeutic potential of these molecules in cancer treatment (Acar Çevik et al., 2020).

Synthesis, Molecular Modeling, and Screening

The synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs derived from N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides have also been explored. These studies provide valuable insights into the structural and spectral features of these compounds, including their cytotoxic activities against different cancer cell lines. This research underscores the importance of heterocyclic compounds in the development of new anticancer therapies (Abu-Melha, 2021).

Antioxidant and Antitumor Activities

Further research into 1,3,4-thiadiazole derivatives has demonstrated their potential in exhibiting significant antioxidant and antitumor activities. The synthesis of these compounds, including their characterization and evaluation, has led to the discovery of molecules with potent activities against various cancer cell lines, indicating their potential utility in developing new therapeutic agents (Khan et al., 2010).

Design and Pharmacological Evaluation

The design, synthesis, and pharmacological evaluation of compounds like BPTES analogs, based on the thiadiazole scaffold, have been conducted to identify more potent and drug-like molecular properties for glutaminase inhibitors. These studies aim to improve upon existing compounds to enhance their solubility and efficacy in vitro and in vivo, further contributing to the field of cancer therapy (Shukla et al., 2012).

Synthesis and Antiproliferative Evaluation

Novel series of 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives have been synthesized and evaluated as antiproliferative agents against various human cancer cell lines. These studies have highlighted compounds with significant cytotoxic effects, offering new avenues for the development of antiproliferative agents and VEGFR-2 inhibitors (Toolabi et al., 2022).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-12-4-7-15(8-5-12)18-21-19(25-22-18)24-11-17(23)20-16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMKKICQBHUPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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